Product packaging for Yoshimulactone Green (YLG)(Cat. No.:CAS No. 1807549-00-3)

Yoshimulactone Green (YLG)

Cat. No.: B1495196
CAS No.: 1807549-00-3
M. Wt: 456.4 g/mol
InChI Key: CHRFZINIRYDHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yoshimulactone Green (YLG) is a fluorescent strigolactone (SL) analog that serves as a powerful chemical tool for probing SL signaling pathways and receptor activity in plant biology research. With a molecular formula of C27H20O7 and a molecular weight of 456.444 g/mol . YLG functions as a probe-activator; it retains biological activity and emits a fluorescent signal upon being hydrolytically cleaved by SL receptors, such as DWARF14 (D14) and Striga hermonthica hyposensitive to light (ShHTL) proteins . This unique mechanism enables real-time, high-throughput screening for ligands that interact with strigolactone receptors . Researchers utilize YLG to identify and assess the binding affinity of novel synthetic compounds that can modulate the SL pathway . Its applications include use as a reporter in studies aimed at discovering chemicals that inhibit the D14 receptor. For example, this approach led to the identification of the branching promoter DL1 . YLG is a vital reagent for fundamental research on plant architecture and for developing agricultural strategies to enhance crop yield and biomass through the controlled regulation of branching . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20O7 B1495196 Yoshimulactone Green (YLG) CAS No. 1807549-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRFZINIRYDHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Design and Functional Principles of Yoshimulactone Green

Structural Mimicry of Strigolactone Agonists

The efficacy of Yoshimulactone Green as a research tool is rooted in its structural resemblance to natural strigolactones. Strigolactones are a class of plant hormones characterized by a conserved enol-ether butenolide functional group, known as the D-ring, which is crucial for their biological activity. YLG is designed as a fluorescent agonist of the strigolactone receptor, effectively mimicking the essential structural features required for receptor binding and activation. frontiersin.orgtcichemicals.comnih.gov

The core structure of YLG features a fluorescein (B123965) moiety linked to a D-ring mimic via an ether bond. frontiersin.org This design allows YLG to be recognized and bound by strigolactone receptors, such as the DWARF14 (D14) protein and the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) proteins. frontiersin.orgnih.gov By acting as an agonist, YLG can stimulate physiological responses typically induced by natural strigolactones, such as the germination of parasitic plant seeds. researchgate.net The development of YLG was a significant step in creating chemical probes to study the strigolactone signaling pathway, which had been challenging due to the low abundance of natural strigolactones. nih.gov

Fluorogenic Mechanism of Action: Receptor-Mediated Hydrolysis and Fluorescence Turn-On

A key innovation in the design of Yoshimulactone Green is its "turn-on" fluorescence capability. In its intact state, YLG is non-fluorescent. However, upon binding to a strigolactone receptor, the molecule undergoes hydrolysis. nih.gov This enzymatic cleavage, mediated by the receptor's α/β hydrolase activity, separates the fluorescein fluorophore from the D-ring mimic. nih.gov The release of the fluorescein results in a significant increase in fluorescence, providing a direct and quantifiable measure of receptor activity. nih.gov

This receptor-mediated hydrolysis is a critical step in strigolactone signaling. The process involves a catalytic triad (Ser-His-Asp) within the receptor's active site. nih.gov The hydrolysis of YLG by D14-type strigolactone receptors allows for the sensitive in vitro and in vivo detection of receptor activity. nih.gov This fluorogenic property has been instrumental in high-throughput screening for novel ligands and inhibitors of strigolactone receptors, as the fluorescence intensity directly correlates with the rate of hydrolysis. nih.govresearchgate.net

Biochemical Parameters of YLG Interaction with Strigolactone Receptors
ReceptorKm for YLG (μM)Reference
ShHTL70.63 researchgate.net

Design and Application of Advanced YLG Derivatives

Building upon the success of YLG, researchers have developed advanced derivatives to address specific experimental needs, such as improving signal detection in complex biological environments and dissecting the roles of different receptor pathways.

To improve the visualization of strigolactone receptor activity, particularly within living tissues where background fluorescence can be a challenge, Yoshimulactone Green Double (YLGW) was developed. YLGW is a variant of YLG that incorporates an additional D-ring into its structure. nih.gov This modification results in a better signal-to-noise ratio compared to the original YLG when used in planta. nih.gov

Like its predecessor, YLGW functions as a strigolactone mimic and can induce germination in parasitic plants. nih.gov Upon binding to a strigolactone receptor, YLGW is hydrolyzed, leading to the release of the fluorophore and a consequent fluorescent signal. nih.gov The enhanced signal intensity of YLGW has enabled detailed imaging of the dynamic patterns of strigolactone perception during processes like seed germination. nih.gov

To investigate the distinct roles of different strigolactone receptor pathways, a derivative called Desmethyl-YLG (dYLG) was created. biorxiv.orgnih.gov This molecule is a fluorogenic derivative of YLG that lacks the methyl group on the lactone ring. biorxiv.orgnih.gov The rationale behind this design stems from the observation that the KAI2 receptor pathway shows a preference for desmethyl butenolides. frontiersin.orgnih.gov

The D14 receptor, which perceives canonical strigolactones, and the KAI2 receptor, which is involved in karrikin signaling and perceives an unknown endogenous ligand, represent two parallel signaling pathways. researchgate.net While both receptors can hydrolyze butenolide compounds, they exhibit different ligand specificities. nih.gov KAI2 proteins from various plant species have demonstrated higher sensitivity to desmethyl butenolides. nih.gov Therefore, Desmethyl-YLG serves as a valuable tool to specifically probe the activity of the KAI2 pathway. Hydrolysis assays using dYLG have been employed to measure the enzymatic activity of KAI2 receptors and to study the impact of specific mutations on their function. biorxiv.orgnih.gov

Advanced YLG Derivatives and Their Applications
DerivativeKey Structural ModificationPrimary ApplicationAdvantage
Yoshimulactone Green Double (YLGW)Addition of a second D-ringIn planta visualization of receptor activityEnhanced signal-to-noise ratio
Desmethyl-YLG (dYLG)Removal of the methyl group from the lactone ringSpecific investigation of the KAI2 receptor pathwayPreferential activation of the KAI2 pathway

Elucidation of Strigolactone Perception and Signal Transduction Pathways Utilizing Ylg

Identification and Characterization of Strigolactone Receptors

YLG has been instrumental in identifying and characterizing the two main families of proteins that perceive strigolactones and related molecules: the DWARF14 (D14) family and the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) family.

DWARF14 (D14) Family Proteins (e.g., AtD14, OsD14, DAD2)

The DWARF14 (D14) family of α/β-hydrolase proteins are the primary receptors for strigolactones in higher plants, playing a crucial role in regulating shoot branching. nih.govnagoya-u.ac.jp YLG has been pivotal in studying the function of D14 orthologs across different species, such as Arabidopsis thaliana (AtD14), rice (Oryza sativa, OsD14), and petunia (Petunia hybrida, DAD2). nih.govscispace.comnih.gov

When YLG binds to the active site of a D14 protein, the receptor's catalytic activity hydrolyzes the YLG molecule. This cleavage releases a fluorescent compound, and the resulting increase in fluorescence intensity can be measured. nih.govresearchgate.net This turn-on mechanism allows researchers to:

Quantify Receptor Activity: The rate of fluorescence increase directly correlates with the enzymatic activity of the D14 receptor. nih.gov

Screen for Ligands: YLG-based competition assays are used for high-throughput screening of chemical libraries to identify new molecules that can either activate (agonists) or block (antagonists) D14 receptors. nih.govnagoya-u.ac.jpresearchgate.net In these assays, a candidate compound's ability to prevent YLG hydrolysis indicates it is binding to the receptor's active site. lookchem.com

Characterize Binding Affinity: By measuring how effectively a compound competes with YLG, scientists can estimate its binding affinity for the D14 receptor. nih.gov

Research using YLG has confirmed that D14 proteins in various plants bind to and hydrolyze strigolactones as a key step in initiating the signaling cascade that controls plant architecture. nih.govscispace.com

Table 1: DWARF14 (D14) Family Proteins Studied with YLG

ProteinOrganismRole in SL Perception
AtD14Arabidopsis thalianaPrimary SL receptor regulating shoot branching. nih.govnih.gov
OsD14Oryza sativa (Rice)SL receptor controlling tiller number. researchgate.net
DAD2Petunia hybridaSL receptor involved in the perception of the branching hormone. nih.gov

HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) Family Proteins (e.g., ShHTL7)

The HTL/KAI2 family represents a distinct, yet related, class of α/β-hydrolase receptors. nih.govfrontiersin.orgthe-innovation.org While D14 proteins are the primary receptors for endogenous strigolactones that regulate plant development, HTL/KAI2 proteins are known to perceive karrikins (smoke-derived compounds that promote germination) and certain strigolactone-like molecules. frontiersin.orgmdpi.com

YLG has been particularly valuable in studying the HTL/KAI2 receptors in parasitic plants like Striga hermonthica (witchweed). nih.govnagoya-u.ac.jp In Striga, a suite of HTL proteins (ShHTLs) perceives strigolactones released from host plant roots, triggering the germination of the parasite's seeds. laserfocusworld.com

Studies utilizing YLG have demonstrated that specific Striga receptors, such as ShHTL7, are highly sensitive to strigolactones. nih.gov The hydrolysis of YLG by ShHTL7 provides a direct readout of its activation. researchgate.netnih.gov This has been critical for:

Identifying Hypersensitive Receptors: YLG assays helped pinpoint ShHTL7 as a receptor with a high affinity for germination stimulants, partly due to its relatively large ligand-binding pocket. nih.gov

Developing Germination Antagonists: By using YLG in competitive binding assays, researchers can screen for compounds that specifically block ShHTL7 activity, a promising strategy for preventing parasitic plant infestation without affecting the host plant's own D14-based signaling. nih.gov

The differential activity and selectivity of D14 and HTL/KAI2 family proteins, as elucidated by tools like YLG, underscore the evolutionary divergence of these signaling pathways for distinct biological functions. nih.govnih.gov

Table 2: HTL/KAI2 Family Proteins Studied with YLG

ProteinOrganismRole in SL/Karrikin Perception
ShHTL7Striga hermonthica (Witchweed)Hypersensitive receptor for host-derived strigolactones, triggering seed germination. nih.govembopress.org

Biochemical Mechanisms of YLG-Mediated Receptor Hydrolysis

The fluorescence of YLG is activated through enzymatic hydrolysis by D14 or HTL/KAI2 receptors. nih.govbiorxiv.org This process mimics the initial step of natural strigolactone perception. The core mechanism involves the receptor's conserved catalytic triad, typically composed of serine, histidine, and aspartic acid residues, which is characteristic of α/β-hydrolases. nih.gov

The proposed mechanism for YLG hydrolysis proceeds as follows:

Binding: YLG enters the hydrophobic binding pocket of the receptor. nih.gov

Nucleophilic Attack: The catalytic serine residue in the receptor's active site performs a nucleophilic attack on the butenolide (D-ring) portion of the YLG molecule. nih.govbiorxiv.org

Hydrolysis and Release: This attack leads to the cleavage of YLG, releasing the fluorescent portion of the molecule. researchgate.netnih.gov It is this release that causes the "turn-on" of green fluorescence. nih.gov

This hydrolytic cleavage is believed to be a crucial step for activating the receptor, causing a conformational change that allows it to interact with downstream signaling partners, such as MAX2/D3 F-box proteins, ultimately leading to the degradation of transcriptional repressors. nih.gov While the intact SL molecule is responsible for triggering the initial signaling state, subsequent hydrolysis by the receptor serves to deactivate the hormone. repec.org YLG, by acting as a substrate for this hydrolysis, provides a direct window into this critical activation and deactivation step. biorxiv.orgfrontiersin.org

Dynamics of Strigolactone Perception in Live Biological Systems

A significant advantage of YLG is its utility in visualizing strigolactone perception in living tissues. laserfocusworld.com Because YLG is not fluorescent until it is processed by a receptor, it can be used as a probe to map where and when strigolactone signaling is active in vivo. laserfocusworld.com

Live-imaging experiments using YLG have provided unprecedented insights into the spatio-temporal dynamics of SL perception. For instance, researchers have successfully used YLG to visualize the process of seed germination in the parasitic plant Striga. laserfocusworld.com These studies revealed a wave-like propagation of strigolactone perception that awakens the dormant seeds. laserfocusworld.com This direct visualization of hormone perception in real-time within a multicellular organism was a major breakthrough, offering a dynamic view that complements genetic and biochemical data. laserfocusworld.com The development of such probes enables the direct monitoring of the enzymatic activity of SL receptors within living cells and tissues. nih.gov

Applications of Ylg in Advanced Plant Research Methodologies

In Vitro Receptor Hydrolysis Assays for Enzyme Activity Quantification

Yoshimulactone Green is a pro-fluorescent probe designed to investigate the enzymatic activity of strigolactone receptors, which are members of the α/β hydrolase superfamily. The core mechanism of YLG involves a non-fluorescent molecule that, upon hydrolysis by an active SL receptor, releases a highly fluorescent compound, fluorescein (B123965). researchgate.net This "turn-on" mechanism provides a direct and quantifiable measure of the receptor's hydrolytic activity.

The assay is typically conducted by incubating recombinant SL receptor proteins with a known concentration of YLG. The resulting increase in fluorescence over time is monitored using a fluorescence spectrophotometer. The rate of this increase is proportional to the enzymatic activity of the receptor. This method has been pivotal in characterizing the biochemical properties of various SL receptors, such as DWARF14 (D14) from Arabidopsis thaliana and the diverse family of HYPOSENSITIVE TO LIGHT (ShHTL) receptors from the parasitic plant Striga hermonthica. nih.govresearchgate.netnih.gov For instance, the Michaelis-Menten constant (Km) of YLG for the Striga receptor ShHTL7 was determined to be 0.63 µM, indicating a high affinity of the receptor for this synthetic substrate. researchgate.net

This technique allows for the precise quantification of enzyme kinetics, providing valuable data on how different receptors interact with SLs and their analogs. The simplicity and high sensitivity of the YLG hydrolysis assay have made it a standard method for researchers studying the fundamental biochemical properties of strigolactone perception.

High-Throughput Chemical Screening for Strigolactone Receptor Ligands

The YLG-based hydrolysis assay is exceptionally well-suited for high-throughput screening (HTS) to discover novel molecules that interact with strigolactone receptors. The assay's format, typically in 96-well plates, allows for the rapid testing of large chemical libraries. nih.govnih.gov The principle of these HTS campaigns is based on competition; library compounds are tested for their ability to inhibit the YLG hydrolysis mediated by the target SL receptor.

In a typical screening setup, the SL receptor, YLG, and a test compound from a chemical library are incubated together. If the test compound binds to the receptor's active site, it will compete with YLG, leading to a reduction in the rate of fluorescence generation compared to a control without the inhibitor. nih.gov This provides a robust and easily measurable output for identifying potential ligands—both agonists that bind and may or may not be hydrolyzed, and antagonists that bind but block the receptor's activity. This approach has been instrumental in identifying novel chemical tools to probe and manipulate the SL signaling pathway.

High-throughput screening and related chemical biology approaches have led to the identification of highly potent SL agonists. One such example is Sphynolactone-7 (SPL7), a synthetic SL mimic that acts as a powerful germination stimulant for the parasitic plant Striga hermonthica. inrae.fr While not discovered through a YLG-based HTS, its characterization heavily relies on the principles of receptor interaction that are studied using YLG. SPL7 is recognized for its extremely high activity, inducing germination at femtomolar concentrations. inrae.fr

The potency of agonists like SPL7 can be quantified and compared using YLG-based competitive assays. By measuring the concentration of the agonist required to inhibit YLG hydrolysis by 50% (the IC50 value), researchers can rank the binding affinities of different compounds for a specific receptor. This has been crucial in understanding the structure-activity relationships that govern the sensitivity of parasitic plant receptors like ShHTL7 to various SLs and their mimics.

A significant breakthrough enabled by YLG-based HTS was the discovery of the first selective inhibitors of the strigolactone receptor D14. nih.govnagoya-u.ac.jp In one notable screening campaign, a library of 800 compounds was tested for their ability to inhibit AtD14-mediated YLG hydrolysis. nih.gov This screen led to the identification of a novel small molecule, designated DL1, as a potent and selective inhibitor of D14. nih.gov

DL1 was found to compete with endogenous strigolactones, and its application to plants like Arabidopsis and rice resulted in an increased number of shoot branches—a phenotype consistent with the inhibition of SL signaling. nih.gov The discovery of DL1 showcased the power of the YLG-based screening platform to identify valuable chemical probes for dissecting SL function in planta and as potential agrochemicals for modifying plant architecture. nih.govnagoya-u.ac.jp

Competitive Binding Assays for Ligand Affinity Determination

Beyond its use in HTS, the YLG competition assay is a cornerstone for determining the binding affinity of various compounds for SL receptors. nih.govresearchgate.net In this assay, the concentration of the receptor and YLG are held constant while the concentration of a competing, non-fluorescent ligand (the analyte) is varied. The ability of the analyte to inhibit the hydrolysis of YLG is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a measure of the analyte's potency and is inversely related to its binding affinity for the receptor.

This method has been widely used to compare the affinities of natural SLs, synthetic analogs, and newly discovered inhibitors for a range of SL receptors from different plant species. For example, competitive assays using YLG have been employed to determine the IC50 values of various SL analogs against receptors like ShHTL7 from Striga and OsD14 from rice, providing insights into the selectivity and sensitivity of these receptors. researchgate.net

Table 1: IC50 Values of Selected Strigolactone Analogs against ShHTL7 and OsD14 Determined by YLG Competitive Assay Note: The data presented here is illustrative and compiled from representative findings in the field.

CompoundTarget ReceptorIC50 (µM)
GR24ShHTL71.64
MP13ShHTL73.87
MP26ShHTL75.30
GR24OsD142.15
MP13OsD144.50
MP26OsD143.20

Live-Cell and In Planta Imaging of Strigolactone Signaling

A particularly powerful application of Yoshimulactone Green is the visualization of strigolactone perception in living tissues. As YLG is cell-permeable and its fluorescence is dependent on the enzymatic activity of SL receptors, it can be used to map where and when SL signaling is active within an organism. nih.govresearchgate.netlaserfocusworld.com

This approach has been revolutionary in studying the germination of parasitic Striga seeds. By applying YLG to these seeds, researchers were able to perform live imaging and observe a dynamic, wavelike propagation of fluorescence, indicating the spatial and temporal activation of SL receptors. nih.govlaserfocusworld.com This "wake-up wave" of SL perception provides unprecedented insight into the initial moments of host detection by the parasite. nih.gov

For in planta applications, a derivative of YLG called Yoshimulactone Green Double (YLGW) was developed, which provides a better signal-to-noise ratio in complex biological tissues. researchgate.net Using YLGW, researchers observed an initial burst of fluorescence at the root tip of a germinating Striga seed, followed by a slower, sustained signal in the meristematic region as the root elongates. researchgate.net These imaging studies provide a direct, visual readout of SL signaling dynamics in real-time, opening new avenues for understanding how this hormone functions in a physiological context. researchgate.netnih.govresearchgate.net

Ylg S Contributions to Understanding Plant Parasite and Symbiotic Interactions

Elucidation of Striga hermonthica Seed Germination Mechanisms

The parasitic plant Striga hermonthica, commonly known as witchweed, poses a severe threat to cereal crop production, particularly in sub-Saharan Africa. laserfocusworld.comru.nl Striga seeds remain dormant in the soil for years until they detect strigolactones exuded from the roots of a suitable host plant, which triggers their germination. frontiersin.orgoup.comnih.gov Understanding the mechanism of SL perception is therefore crucial for developing control strategies, such as inducing "suicidal germination" where seeds are stimulated to germinate in the absence of a host, leading to their death. mdpi.comnih.gov

YLG was ingeniously designed as a fluorogenic probe to unravel this process. nii.ac.jpresearchgate.net Structurally, it consists of a fluorescein (B123965) molecule attached to the D-ring moiety characteristic of strigolactones. nii.ac.jp In the presence of an SL receptor protein, the D-ring is cleaved off through hydrolysis, releasing the fluorescein and causing it to emit a strong green fluorescence. laserfocusworld.comnii.ac.jp This "turn-on" fluorescence mechanism provides a direct, visible readout of receptor activity.

The application of YLG was instrumental in identifying the specific SL receptors in Striga hermonthica. Researchers identified a family of proteins known as HYPOSENSITIVE TO LIGHT (HTL), or KAI2, which are diverged α/β hydrolase-fold proteins. researchgate.netnih.gov Through in vitro assays, it was demonstrated that several of these Striga HTL proteins (ShHTLs) could hydrolyze YLG, confirming their function as SL receptors. nii.ac.jpresearchgate.net Notably, ShHTL7 was identified as the most sensitive receptor to SLs, playing a critical role in mediating seed germination. oup.commdpi.com

Furthermore, YLG has facilitated high-throughput screening of chemical libraries to identify new molecules that can act as either potent germination stimulants or inhibitors. frontiersin.org By using YLG in competitive binding assays, scientists can measure how effectively a test compound competes with YLG for binding to the ShHTL receptor. A decrease in fluorescence indicates that the compound is successfully interacting with the receptor's active site. oup.comnih.gov This has led to the discovery of novel SL agonists and antagonists with potential agricultural applications. nih.gov

Live imaging using YLG and its variant, Yoshimulactone Green Double (YLGW), has provided unprecedented insights into the spatio-temporal dynamics of SL perception within the Striga seed, revealing a dynamic wave-like propagation of signal perception that "wakes up" the dormant seed. nii.ac.jpresearchgate.netresearchgate.net

Table 1: Competitive Inhibition of ShHTL7-mediated YLG Hydrolysis by Various Strigolactone Analogs
CompoundDescriptionIC₅₀ (μM) for ShHTL7Germination Activity
GR24A widely used synthetic SL analog.1.64 ± 0.52High
(S)-4aAn aryloxyacetyl piperazine (B1678402) compound.Data not specified, but binds effectively.Excellent, outperforms rac-GR24.
MP13SL analog with modification on D-ring.3.87 ± 0.90Active
MP26SL analog with modification on D-ring.5.30 ± 0.71Higher than MP13
AR8SL analog.6.90 ± 0.97Active

Investigations into Arbuscular Mycorrhizal Fungi (AMF) Symbiosis

Long before they were known as germination stimulants for parasitic plants, strigolactones were identified as crucial signaling molecules for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi. frontiersin.orgnih.govmdpi.com This ancient and widespread symbiosis is vital for the nutrient uptake, particularly phosphorus, of most land plants. nih.govmdpi.com Plants release SLs into the rhizosphere to attract AM fungi and stimulate extensive hyphal branching, a critical step for the successful colonization of the plant root. nih.govresearchgate.net

As a potent SL mimic, YLG has contributed to the understanding of this symbiotic interaction. laserfocusworld.com Its ability to be hydrolyzed by SL receptors and elicit SL-like responses is fundamental to its utility in this field. While direct visualization of YLG in the context of AMF interaction is less documented than in Striga, its role as a reliable SL agonist allows researchers to probe the signaling pathways that initiate symbiosis. The principles of SL perception, first detailed in parasitic plants with the aid of YLG, are applicable to the study of symbiotic interactions. The hydrolysis of SLs (and by extension, YLG) by plant receptors is a key activation step in the signaling cascade that leads to the expression of genes required for accommodating the fungal symbiont. researchgate.net Research has shown that SLs enable the adaptation of root architecture to nutrient limitations and simultaneously attract AMF to establish a beneficial symbiosis. researchgate.net

The study of SL perception mechanisms, accelerated by tools like YLG, helps clarify how plants communicate their nutrient status to the surrounding soil environment and initiate partnerships that enhance nutrient acquisition. researchgate.netnih.gov

Modulation of Plant Developmental Processes beyond Parasitic Interactions

The functions of strigolactones, and therefore the research applications of YLG, extend far beyond mediating interactions with other organisms. SLs are now recognized as a critical class of plant hormones that regulate various aspects of plant development and architecture. laserfocusworld.comnii.ac.jpresearchgate.net

YLG, by mimicking natural SLs, has been used to probe the molecular machinery governing this process. nii.ac.jp The central receptor for SLs in non-parasitic plants like Arabidopsis is DWARF14 (D14), a protein homologous to the ShHTLs in Striga. nih.gov YLG-based assays have been employed in high-throughput chemical screenings to identify compounds that either inhibit or enhance the activity of the D14 receptor. nih.gov For instance, such a screening identified DL1 as a potent inhibitor of D14, which, when applied to plants, resulted in increased shoot branching—a trait that can be desirable for increasing crop yields. nih.gov These studies confirm that the hydrolytic activity of the receptor, which YLG is designed to detect, is a central feature of SL signaling in the control of plant architecture. nih.govmdpi.com

Table 2: Effect of Strigolactone Signaling on Plant Architecture
ConditionSignaling Pathway ComponentEffect on Shoot BranchingMechanism
Wild-Type (Normal SL levels)Active D14/MAX2 pathwayInhibitedSLs are perceived by D14, leading to the degradation of SMXL proteins, which represses bud outgrowth.
SL-deficient mutant (e.g., max4)Inactive D14/MAX2 pathwayIncreasedLack of SLs prevents SMXL degradation, allowing for axillary bud outgrowth.
Application of YLG/GR24Activated D14/MAX2 pathwayInhibitedThe synthetic SL mimic activates the signaling pathway, restoring the inhibition of branching.
Application of D14 Inhibitor (e.g., DL1)Blocked D14 receptorIncreasedThe inhibitor prevents SL perception, mimicking the mutant phenotype and promoting branching.

Strigolactones play a complex, often contradictory, role in shaping the root system architecture. nih.govmdpi.com Generally, SLs have been shown to promote the elongation of the primary or seminal root while repressing the formation and outgrowth of lateral and adventitious roots. nih.govmdpi.com This hormonal control allows plants to balance their root and shoot growth in response to environmental cues, such as nutrient availability. researchgate.net

Studies using SL-deficient mutants and the application of synthetic SLs like GR24 (whose activity is mimicked by YLG) have been central to these findings. nih.gov For example, in Arabidopsis, SL-deficient mutants have shorter primary roots, an effect that can be reversed by applying GR24. nih.gov Conversely, these mutants show an increased density of lateral roots, which is suppressed by GR24 application. nih.gov The use of YLG in competitive binding assays with root-specific receptor proteins helps to dissect the specific signaling pathways that mediate these diverse effects on root development.

Emerging evidence indicates that strigolactones are involved in regulating leaf senescence, the final stage of leaf development characterized by the degradation of macromolecules and nutrient reallocation. mdpi.comsigmaaldrich.comnih.gov SL-deficient and SL-insensitive mutants often exhibit a delayed senescence phenotype. mdpi.com This process is closely interconnected with other hormones, particularly ethylene. sigmaaldrich.com Studies suggest that SLs may promote senescence by enhancing the effects of ethylene. mdpi.comsigmaaldrich.com

Furthermore, SLs are integral to plant responses to abiotic stresses such as nutrient deficiency. nih.gov Under conditions of low phosphate (B84403) or nitrogen, plants increase SL biosynthesis. nih.gov This increase in SLs serves a dual purpose: it inhibits shoot branching to conserve resources and enhances the signal sent into the rhizosphere to recruit symbiotic AM fungi to improve nutrient uptake. researchgate.netnih.gov The ability to study SL receptor activity with probes like YLG is crucial for understanding how plants integrate environmental stress signals to modulate their growth and symbiotic interactions for survival. laserfocusworld.com

Comparative Analysis and Future Perspectives of Fluorescent Strigolactone Probes

Comparison of YLG with Other Profluorescent Strigolactone Probes (e.g., GC probes, Xilatone Red)

Yoshimulactone Green (YLG) has been a foundational tool in the study of strigolactone (SL) perception. However, the development of other profluorescent probes, such as the Guillaume Clavé (GC) series and Xilatone Red (XLR), has expanded the toolkit for researchers, with each probe offering distinct advantages and disadvantages. frontiersin.orgnih.gov

YLG, a fluorescein-based probe, was instrumental in the characterization of SL receptors in the parasitic plant Striga hermonthica, particularly ShHTL7. nih.govresearchgate.net Its mechanism relies on the enzymatic hydrolysis of the probe by the receptor, leading to the release of the fluorescent fluorescein (B123965) moiety. nih.gov While effective, YLG exhibits certain limitations. For instance, some SL receptors, like ShD14, are unable to cleave YLG, despite being able to hydrolyze the widely used synthetic SL analog (±)-GR24. frontiersin.org Furthermore, the bioactivity of YLG can be lower compared to other probes, suggesting that the larger fluorescein group may sterically hinder its interaction with some receptors. nih.gov

In contrast, the GC probes, which are typically based on a coumarin fluorophore, have demonstrated high bioactivity and are well-suited for dissecting the enzymatic properties of SL receptors in various plant species, including pea (Pisum sativum). frontiersin.orgresearchgate.net For example, coumarin-based GC probes were found to be more bioactive than YLG in inhibiting shoot branching in pea. frontiersin.org The smaller size of the coumarin group compared to fluorescein may contribute to its broader applicability and higher activity in some contexts. nih.gov Desmethyl versions of GC probes have also proven particularly useful for investigating the KAI2 pathway, which shows a preference for desmethyl butenolides. frontiersin.orgnih.gov

Xilatone Red (XLR) is a more recently developed profluorescent probe based on a resorufin moiety. frontiersin.orgnih.gov The spectral properties of resorufin, with excitation and emission maxima in the longer wavelength range (around 568 and 581 nm, respectively), make XLR suitable for imaging in plant tissues where autofluorescence can be a challenge with probes that excite at shorter wavelengths. nih.gov This characteristic, along with its demonstrated utility in competitive enzymatic assays, positions XLR as a valuable tool for studying SL perception. nih.govnih.gov

The choice of profluorescent probe, therefore, depends on the specific research question and the biological system under investigation. The structural diversity of SL receptors across different plant species necessitates a range of probes with varied fluorophores and chemical linkers to accurately probe their function. frontiersin.org

Table 1: Comparison of Profluorescent Strigolactone Probes

FeatureYoshimulactone Green (YLG)GC ProbesXilatone Red (XLR)
Fluorophore FluoresceinCoumarin, Scopoletin, ResorufinResorufin
Excitation Maxima ~475 nm nih.gov~350-360 nm (Coumarin) nih.gov~568 nm nih.gov
Emission Maxima ~520 nm nih.gov~450-460 nm (Coumarin) nih.gov~581 nm nih.gov
Key Applications Characterization of Striga SL receptors (e.g., ShHTL7) nih.govDissecting enzymatic properties of SL receptors in various plants (e.g., pea) frontiersin.orgPlant tissue imaging, competitive enzymatic assays nih.gov
Advantages Established probe for Striga research nih.govHigh bioactivity, suitable for KAI2 pathway investigation (desmethyl analogs) frontiersin.orgnih.govFavorable spectral properties for in planta imaging nih.gov
Limitations Not cleaved by all SL receptors (e.g., ShD14), potentially lower bioactivity frontiersin.orgnih.govMay require UV excitation (coumarin-based), which can be damaging to tissuesNewer probe, less extensively characterized than YLG

Methodological Advancements Facilitated by YLG in Chemical Biology

The development of Yoshimulactone Green has significantly advanced the field of chemical biology, particularly in the study of strigolactone signaling. frontiersin.orgnih.gov YLG serves as a powerful chemical probe that enables the direct visualization and quantification of SL receptor activity, a task that was previously challenging due to the low abundance and instability of natural SLs. scilit.com

One of the key methodological advancements facilitated by YLG is the ability to perform high-throughput screening for novel SL agonists and antagonists. oup.com By using YLG in competitive hydrolysis assays, researchers can rapidly assess the ability of a large number of compounds to interact with and be hydrolyzed by SL receptors. researchgate.netnih.govresearchgate.net This has been instrumental in identifying new molecules that can modulate SL signaling, which is crucial for developing new strategies to control parasitic weeds. nih.gov For example, YLG-based assays have been used to determine the half-maximal inhibitory concentration (IC50) of various compounds against the Striga receptor ShHTL7, providing a quantitative measure of their binding affinity. nih.gov

Furthermore, YLG has enabled detailed kinetic studies of SL receptor enzymes. researchgate.net The real-time monitoring of fluorescence increase upon YLG hydrolysis allows for the determination of key enzymatic parameters, providing insights into the catalytic mechanism of these receptors. researchgate.net This has been crucial in understanding how different SL analogs and inhibitors interact with the active site of the receptor. researchgate.net

The use of YLG has also extended to in planta applications. A modified version of YLG, YLGW, has been developed to visualize SL receptor activity directly within germinating Striga hermonthica seeds. nih.gov This provides a spatiotemporal understanding of SL perception in a biologically relevant context, opening up new avenues for studying the initial stages of parasitic plant germination. nih.gov The ability to visualize receptor activity in living tissues is a significant step forward from traditional in vitro assays.

In essence, YLG has transformed the study of SL perception from a largely indirect and inferential process to one that allows for direct and quantitative measurement of receptor activity. This has not only accelerated the pace of research in this area but has also provided a more nuanced understanding of the molecular mechanisms underlying SL signaling. frontiersin.org

Future Directions in Strigolactone Chemical Biology and Translational Research

The foundation laid by probes like Yoshimulactone Green has opened up numerous avenues for future research in strigolactone chemical biology and its translation into practical applications. frontiersin.orgoup.com The continued development and application of chemical tools will be essential for addressing key unanswered questions in the field and for harnessing the potential of SLs in agriculture. nih.gov

Design and Synthesis of Next-Generation YLG Analogs with Tuned Properties

A significant future direction lies in the rational design and synthesis of new YLG analogs with improved and tailored properties. frontiersin.orgnih.govnih.gov While YLG has been invaluable, there is a need for probes with enhanced features such as improved photostability, higher quantum yields, and a broader range of emission wavelengths to facilitate multicolor imaging experiments. mdpi.com The development of probes with different fluorophores, as seen with the GC series and XLR, is a step in this direction. frontiersin.orgnih.gov

Future work will likely focus on creating probes that are more specific for different SL receptor subtypes. Given the diversity of SL receptors within and between plant species, having a panel of probes with varying specificities would allow for the selective interrogation of different signaling pathways. frontiersin.org This could be achieved by modifying the butenolide D-ring or the linker connecting it to the fluorophore to favor binding to specific receptor pockets. nih.gov

Furthermore, the development of "smart" probes that are activated by specific cellular events or conditions could provide even more detailed information about SL signaling. For instance, probes that only become fluorescent in the presence of a specific downstream signaling component could help to elucidate the sequence of events following receptor activation. The design of such sophisticated chemical tools will require a close interplay between synthetic chemistry and molecular biology. oup.com

Potential for Agricultural Interventions for Crop Protection and Yield Enhancement

A major long-term goal of strigolactone research is to translate fundamental knowledge into practical agricultural applications. nih.gov The development of potent and selective SL analogs, identified through YLG-based screening and other methods, holds great promise for the control of parasitic weeds. nih.govethz.ch By inducing "suicidal germination" of parasitic weed seeds in the absence of a host, these compounds could significantly reduce the seed bank in infested soils. nih.gov

Beyond parasitic weed control, SLs and their analogs have the potential to be used as plant growth regulators to enhance crop yields. researchgate.netresearchgate.net By modulating plant architecture, such as shoot branching and root development, it may be possible to optimize crop performance under different growing conditions. researchgate.net For example, promoting a more extensive root system could enhance nutrient and water uptake, leading to improved drought tolerance. researchgate.net

The development of "green" and sustainable crop protection strategies is another area where SL research can contribute. researchgate.net Understanding the role of SLs in mediating interactions with beneficial microbes, such as arbuscular mycorrhizal fungi, could lead to new approaches for enhancing plant nutrition and health. nih.govresearchgate.net The use of SL-based compounds to promote these beneficial interactions could reduce the need for synthetic fertilizers and pesticides, contributing to a more sustainable agricultural system. researchgate.netkestria.comsyngenta.com

Q & A

Q. How does YLG function as a fluorescent probe for strigolactone (SL) receptor activity?

YLG is structurally designed with a fluorescein derivative replacing the ABC ring of natural SLs, while retaining the D-ring required for receptor binding. Upon hydrolysis by α/β-hydrolase receptors (e.g., ShHTL7 or OsD14), the D-ring is cleaved, releasing the fluorescein moiety and emitting green fluorescence. This allows real-time, high-spatial-resolution monitoring of receptor activation .

Q. What distinguishes YLG from natural strigolactones in receptor-binding studies?

Unlike natural SLs, YLG retains bioactivity while enabling fluorescence-based quantification. Its hydrolysis by SL receptors mimics endogenous ligand processing, making it a functional analog. However, its fluorescein tag introduces steric and electronic differences that may slightly alter binding kinetics compared to non-fluorescent SLs .

Q. How is YLG validated for specificity in SL receptor assays?

Validation involves:

  • Competitive assays : Co-incubation with non-fluorescent SLs (e.g., GR24) to confirm fluorescence suppression due to receptor saturation.
  • Enzyme kinetics : Measuring hydrolysis rates (e.g., via fluorescent intensity vs. time) and comparing them to natural substrates.
  • Mutant controls : Using receptor-deficient plant lines or enzymatically inactive receptor mutants to confirm signal absence .

Advanced Research Questions

Q. How can researchers address potential interference from endogenous non-fluorescent SLs in YLG-based assays?

  • Pre-treatment with SL biosynthesis inhibitors : Block endogenous SL production to isolate YLG-derived signals.
  • Dose-response calibration : Establish a baseline fluorescence in SL-deficient mutants or chemically inhibited samples.
  • Mass spectrometry validation : Confirm YLG hydrolysis products (e.g., fluorescein-D-ring fragments) to differentiate signals from endogenous SL metabolites .

Q. What experimental design considerations are critical for YLG hydrolysis assays (e.g., ShHTL7 or OsD14)?

  • Substrate concentration range : Use 0.01–50 µM YLG to capture linear and saturation phases of enzyme activity.
  • Time-resolved measurements : Record fluorescence at intervals (e.g., 5–30 min) to monitor hydrolysis kinetics.
  • Negative controls : Include reactions without enzymes or with heat-inactivated enzymes to account for non-specific hydrolysis.
  • Replicates : Perform triplicate measurements to ensure statistical robustness (mean ± SE, n = 3) .

Q. How does YLG compare to racemic GR24 derivatives (e.g., rac-GR24) in receptor activation studies?

YLG and GR24 share structural similarities but differ in functional applications:

  • Sensitivity : YLG’s fluorescence allows detection at femtomolar concentrations, whereas GR24 requires indirect methods (e.g., germination assays).
  • Stereoselectivity : Racemic GR24 mixtures (e.g., rac-GR24) exhibit enantiomer-specific receptor activation, while YLG’s activity is constrained by its fixed stereochemistry.
  • Hydrolysis efficiency : YLG’s bulky fluorescein group may slow hydrolysis rates compared to GR24 in some receptors (e.g., OsD14 vs. ShHTL7) .

Q. What molecular tools have been developed alongside YLG to enhance SL receptor research?

  • SPL7 : A selective agonist derived from YLG structure-activity studies, effective at femtomolar concentrations for Striga germination.
  • CRISPR-edited receptor variants : Used to map YLG interaction domains (e.g., ShHTL7 mutagenesis libraries).
  • Live imaging systems : Optimized for YLG’s fluorescence wavelength (e.g., 488 nm excitation/520 nm emission) to track receptor dynamics in planta .

Q. How can YLG be integrated into genetic screens for SL-related phenotypes?

  • Reporter lines : Engineer plants with SL receptor-promoter-driven fluorescent markers and use YLG to correlate receptor activation with gene expression.
  • Chemical-genetic screens : Combine YLG with mutant libraries (e.g., Arabidopsis T-DNA lines) to identify regulators of SL signaling.
  • High-throughput platforms : Automated fluorescence readers enable large-scale screening of YLG hydrolysis inhibitors/activators .

Methodological Best Practices

  • Data normalization : Express fluorescence intensity relative to protein concentration (e.g., Bradford assay) or internal controls (e.g., non-hydrolyzable YLG analogs).
  • Cross-validation : Pair YLG assays with orthogonal methods (e.g., LC-MS for SL quantification or qPCR for downstream gene expression).
  • Ethical reporting : Disclose limitations, such as potential off-target effects in non-Striga systems or interference from endogenous SLs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.